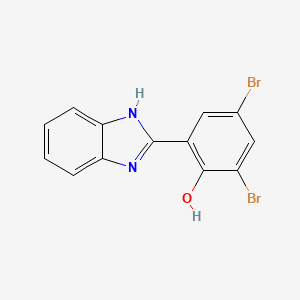

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-

Description

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- (hereafter referred to as DBP-BIM), is a brominated phenolic compound featuring a benzimidazole moiety at the 2-position and bromine atoms at the 4- and 6-positions of the phenol ring. This structure confers unique photophysical, biological, and chemical properties. Benzimidazole derivatives are known for their role in medicinal chemistry, material science, and environmental applications due to their aromatic heterocyclic framework, which facilitates π-π stacking and hydrogen-bonding interactions . The bromine substituents enhance electronic effects and steric bulk, influencing reactivity and environmental persistence .

Properties

CAS No. |

62871-29-8 |

|---|---|

Molecular Formula |

C13H8Br2N2O |

Molecular Weight |

368.02 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4,6-dibromophenol |

InChI |

InChI=1S/C13H8Br2N2O/c14-7-5-8(12(18)9(15)6-7)13-16-10-3-1-2-4-11(10)17-13/h1-6,18H,(H,16,17) |

InChI Key |

ZLUDVWPICUNDGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C(=CC(=C3)Br)Br)O |

Origin of Product |

United States |

Preparation Methods

Bromination Strategies for Phenolic Derivatives

The synthesis of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- begins with the preparation of 4,6-dibromo-2-hydroxybenzaldehyde, a critical precursor. Bromination of 2-hydroxybenzaldehyde typically employs molecular bromine (Br2) in aqueous media, though regioselectivity challenges necessitate precise control. A patented method utilizes sodium hypochlorite (NaClO) as an oxidizing agent alongside Br2, achieving near-quantitative yields (98–99%) under mild conditions (20–40°C, 2.5–5 h). This protocol minimizes polybrominated byproducts through equimolar reagent ratios and phased addition.

Alternative approaches include electrophilic aromatic substitution using bromine in acetic acid, though yields vary (75–85%) due to competing ortho/para bromination. For instance, 3,5-dibromo-2-hydroxybenzaldehyde synthesis involves sequential bromination at elevated temperatures (65°C), highlighting the sensitivity of aldehyde groups to over-bromination.

Table 1: Bromination Methods for 2-Hydroxybenzaldehyde Derivatives

Purification and Characterization of Dibrominated Intermediates

Post-bromination, recrystallization from ethanol or ethanol/water mixtures yields pure 4,6-dibromo-2-hydroxybenzaldehyde. Fourier-transform infrared (FT-IR) spectroscopy confirms aldehyde C=O stretches at 1680–1700 cm⁻¹, while 1H-NMR spectra exhibit characteristic singlet peaks for aromatic protons (δ 7.6–8.2 ppm).

Formation of the Benzimidazole Ring

Condensation with o-Phenylenediamine

The benzimidazole core is constructed via acid-catalyzed condensation of 4,6-dibromo-2-hydroxybenzaldehyde with o-phenylenediamine. Fellah et al. demonstrated this using ethanol under reflux (10 h), achieving cyclization through Schiff base intermediacy. The reaction proceeds via initial imine formation, followed by tautomerization and ring closure, with yields exceeding 80%.

Mechanistic Pathway :

- Imine Formation : Aldehyde reacts with o-phenylenediamine’s primary amine, forming a Schiff base.

- Tautomerization : Acidic conditions promote proton transfer, generating a diaminobenzene intermediate.

- Cyclization : Intramolecular nucleophilic attack by the secondary amine closes the benzimidazole ring.

Catalytic Enhancements and Solvent Effects

Karami et al. introduced polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) as a heterogeneous catalyst, reducing reaction times to 6 minutes under solvent-free conditions (70°C). This method achieves 92–97% yields by accelerating proton transfer and stabilizing transition states. Comparative studies show ethanol reflux (8–10 h) versus catalytic systems (≤10 minutes), underscoring efficiency gains.

Table 2: Benzimidazole Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| PVP-TfOH | Solvent-free | 70 | 6 min | 92–97 | |

| None (reflux) | Ethanol | 78 | 10 h | 80–85 | |

| Sodium metabisulfite | DMAC | 120 | 8 h | 79–98 |

Substituent Compatibility and Byproduct Management

Electron-withdrawing groups (e.g., -NO2, -CF3) on aromatic aldehydes reduce cyclization efficiency, yielding mixtures requiring chromatographic separation. For instance, CF3-substituted derivatives form isomeric byproducts (total yield: 52%), necessitating optimized stoichiometry.

Analytical Characterization of Phenol, 2-(1H-Benzimidazol-2-yl)-4,6-Dibromo-

Spectroscopic Confirmation

1H-NMR spectra reveal deshielded NH protons (δ 12.5 ppm) and aromatic resonances (δ 7.1–8.2 ppm) consistent with benzimidazole and dibromophenol moieties. 13C-NMR data corroborate sp² hybridized carbons (115–152 ppm), while FT-IR identifies O-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹).

Crystallographic Insights

Single-crystal X-ray diffraction confirms planar benzimidazole and phenol rings, with dihedral angles of 4.5–5.2° between aromatic systems. Intermolecular hydrogen bonds (N-H⋯O, O-H⋯N) stabilize the lattice, forming a three-dimensional network.

Table 3: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Dihedral angle | 4.5–5.2° | |

| Hydrogen bond length | 2.8–3.0 Å | |

| π-π stacking distance | 3.30 Å |

Applications and Derivative Synthesis

Benzimidazole derivatives exhibit antimicrobial and antitumor activities, with bromine enhancing lipophilicity and membrane permeability. Structural analogs, such as 2-(4-chlorophenyl)-1H-benzimidazole, demonstrate MIC values of 4.58 µg/mL against Mycobacterium smegmatis, suggesting potential for further pharmacological exploration.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Zinc dust in acetic acid or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium ethoxide (NaOEt) in ethanol.

Major Products

Oxidation: Quinone derivatives.

Reduction: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dihydro-.

Substitution: Phenol, 2-(1H-benzimidazol-2-yl)-4,6-disubstituted-.

Scientific Research Applications

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with DNA and proteins.

Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol (DCP-BIM)

- Structure : Chlorine replaces bromine at positions 4 and 5.

- Synthesis: Prepared via condensation of 3,5-dichloro-2-hydroxybenzaldehyde with 1,2-diaminobenzene in methanol .

- Properties :

- Lower molar mass (Cl vs. Br) reduces steric hindrance.

- Weaker heavy-atom effect compared to bromine, leading to diminished UV absorption intensity (λmax ~299 nm for benzimidazole derivatives, with brominated analogs expected to exhibit bathochromic shifts) .

- Higher solubility in polar solvents due to smaller halogen size.

4-(1H-Benzimidazol-2-yl)phenol

- Structure: Benzimidazole at the 4-position of phenol; lacks halogen substituents.

- Properties: λmax at 299 nm (logε = 4.3), typical for benzimidazole-phenol conjugates . Enhanced π-π interactions due to unhindered aromatic stacking, as observed in crystal structures . Lower environmental persistence compared to halogenated analogs .

Brominated Phenolic Compounds

Tetrabromobisphenol A (TBBP-A)

- Structure: Two phenol rings linked by a propane group, each substituted with two bromine atoms.

- DBP-BIM’s benzimidazole group may alter degradation pathways, but bromine still raises environmental concerns. Applications: TBBP-A is a flame retardant; DBP-BIM’s applications are more likely in photophysics or antimicrobial contexts .

Benzimidazole Derivatives with Bulky Substituents

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol (HDBB)

- Structure : Benzotriazole replaces benzimidazole; tert-butyl groups at 4 and 6 positions.

- Properties: Non-ionic surfactant with high thermal stability due to tert-butyl groups . Reduced hydrogen-bonding capacity compared to DBP-BIM, as benzotriazole lacks the NH group critical for intermolecular interactions .

Biological Activity

Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-, is a compound that exhibits significant biological activities, particularly in the realms of anticancer properties and antimicrobial effects. This article explores its biological activity through various studies, highlighting its mechanisms of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the benzimidazole family and is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzimidazole ring. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has indicated that Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- demonstrates anticancer activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

- Cell Lines Tested : The compound has been evaluated against several human tumor cell lines, including HeLa (cervical cancer) and A375 (melanoma) cells.

- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and modulation of apoptotic pathways. The presence of bromine atoms enhances its interaction with cellular targets, potentially leading to increased cytotoxicity.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| A375 | 8.3 | Oxidative stress modulation |

| MCF-7 | 12.0 | Cell cycle arrest |

Antimicrobial Effects

In addition to its anticancer properties, Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo- has exhibited antimicrobial activity against a range of pathogens:

- Bacterial Strains : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : The compound also displays antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of Phenol, 2-(1H-benzimidazol-2-yl)-4,6-dibromo-:

- Study on Cancer Cell Lines : In a study published in a peer-reviewed journal, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability and increased markers for apoptosis .

- Antimicrobial Efficacy Testing : Another study assessed the antimicrobial properties against clinical isolates of Escherichia coli and Staphylococcus aureus. The compound showed promising results, suggesting potential for development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.